molecular formula C19H29N3O3 B587164 tert-butyl N-[1-[4-(pyridin-4-ylcarbamoyl)cyclohexyl]ethyl]carbamate CAS No. 671816-04-9

tert-butyl N-[1-[4-(pyridin-4-ylcarbamoyl)cyclohexyl]ethyl]carbamate

Cat. No.: B587164
CAS No.: 671816-04-9
M. Wt: 347.5 g/mol
InChI Key: YHCODQSFLBHLDV-WLYUNCDWSA-N
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Description

“(1R)-trans-4-[N-Boc-1-aminoethyl]-N-4-pyridinyl-cyclohexanecarboxamide” is a compound with the molecular formula C14H25NO4 . It has a molecular weight of 271.35 g/mol . The IUPAC name for this compound is 4-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI code for this compound is 1S/C14H25NO4/c1-9(15-13(18)19-14(2,3)4)10-5-7-11(8-6-10)12(16)17/h9-11H,5-8H2,1-4H3,(H,15,18)(H,16,17)/t9-,10?,11?/m1/s1 . The compound’s structure includes a cyclohexane ring, an amine group, and a carboxylic acid group .

Scientific Research Applications

Enantiomerically Pure Amino Acids

  • Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a building block for helical β-peptides, can be synthesized from trans-cyclohexane-1,2-dicarboxylic acid using a simple one-pot procedure. This includes cyclization to anhydride, amide formation with ammonia, and Hofmann-type degradation. Both enantiomers of the starting material can be obtained from commercially available sources, making this an accessible method for obtaining enantiomerically pure amino acids (Berkessel, Glaubitz, & Lex, 2002).

Pharmacological Properties

  • The compound Y-27632, which has a similar structure, is used as a specific inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases. Its inhibition mechanism and profile of actions suggest that it could be valuable in studying cellular processes influenced by ROCK kinases, including stress fiber formation and cell cycle transitions (Ishizaki et al., 2000).

Synthesis of Complex Molecules

  • The synthesis of noncyclic bis-D- and L-tripeptides into higher-order tubular constructs from trans (1R,2R)-diaminocyclohexane showcases the potential for creating complex molecular structures that could have applications in nanotechnology, drug delivery systems, and materials science. The resulting structures feature extensive hydrogen bonding and helical open-ended tubular superstructures, highlighting the versatility of these compounds in constructing sophisticated molecular architectures (Hanessian, Vinci, Fettis, Maris, & T. P. P. Viet, 2008).

Safety and Hazards

The safety data sheet for a similar compound, N-Boc-1,2-diaminoethane, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-trans-4-[N-Boc-1-aminoethyl]-N-4-pyridinyl-cyclohexanecarboxamide involves the reaction of N-Boc-1-aminoethanol with 4-pyridinyl-cyclohexanecarboxylic acid, followed by the removal of the Boc protecting group. The resulting product is then subjected to a transamination reaction with (1R)-trans-4-aminocyclohexanecarboxylic acid to yield the final compound.", "Starting Materials": ["N-Boc-1-aminoethanol", "4-pyridinyl-cyclohexanecarboxylic acid", "(1R)-trans-4-aminocyclohexanecarboxylic acid"], "Reaction": ["1. N-Boc-1-aminoethanol is reacted with 4-pyridinyl-cyclohexanecarboxylic acid in the presence of a coupling agent such as EDCI or DCC to yield the corresponding amide product.", "2. The Boc protecting group is then removed using an acidic reagent such as TFA or HCl to yield the free amine.", "3. The resulting amine is then reacted with (1R)-trans-4-aminocyclohexanecarboxylic acid in the presence of a transaminase enzyme or a transamination reagent such as pyridoxal phosphate to yield the final compound, (1R)-trans-4-[N-Boc-1-aminoethyl]-N-4-pyridinyl-cyclohexanecarboxamide."] }

CAS No.

671816-04-9

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-[4-(pyridin-4-ylcarbamoyl)cyclohexyl]ethyl]carbamate

InChI

InChI=1S/C19H29N3O3/c1-13(21-18(24)25-19(2,3)4)14-5-7-15(8-6-14)17(23)22-16-9-11-20-12-10-16/h9-15H,5-8H2,1-4H3,(H,21,24)(H,20,22,23)/t13-,14?,15?/m1/s1

InChI Key

YHCODQSFLBHLDV-WLYUNCDWSA-N

Isomeric SMILES

C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)NC(=O)OC(C)(C)C

SMILES

CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)NC(=O)OC(C)(C)C

Synonyms

[(1R)-1-[trans-4-[(4-Pyridinylamino)carbonyl]cyclohexyl]ethyl]carbamic Acid 1,1-Dimethylethyl Ester;  N-Boc-Y-27632

Origin of Product

United States

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